N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Description
Chemical Classification and Nomenclature
This compound belongs to the broader class of isoindoline compounds, which are characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The systematic nomenclature of this compound reflects its structural complexity, incorporating multiple functional groups within a bicyclic framework. The isoindoline core structure consists of a partially saturated heterocyclic system where the nitrogen atom occupies the 2-position of the five-membered ring, distinguishing it from the related indoline compounds where nitrogen is positioned at the 1-position.
The compound's chemical classification places it within several important categories of organic chemistry. As a secondary amine derivative, it exhibits characteristic nucleophilic properties that are enhanced by the electron-donating nature of the aromatic system. The dihydrochloride salt form significantly alters the compound's physical properties compared to the free base, particularly regarding solubility and stability characteristics. Related compounds in this family, such as 2,3-dihydro-1H-isoindol-4-amine dihydrochloride, share similar structural features but lack the N-methyl substitution, which can significantly impact their chemical reactivity and biological properties.
The International Union of Pure and Applied Chemistry nomenclature system provides a standardized approach to naming such complex heterocyclic compounds. The prefix "N-methyl" indicates methylation at the nitrogen atom, while the "2,3-dihydro-1H-isoindol" portion describes the saturated five-membered ring fused to the benzene system. The "4-amine" designation specifies the position and nature of the amino substituent on the aromatic ring. The dihydrochloride notation indicates the presence of two hydrochloride groups associated with the basic nitrogen centers in the molecule.
Historical Context in Isoindoline Chemistry
The development of isoindoline chemistry has its roots in the broader exploration of heterocyclic compounds that began in earnest during the late nineteenth and early twentieth centuries. Isoindoline itself has been known for more than a century, representing a fundamental heterocyclic scaffold that has attracted considerable scientific attention due to its unique structural properties and potential applications. The historical progression of isoindoline research has been marked by significant milestones in both synthetic methodology development and the discovery of biologically active derivatives.
Early investigations into isoindoline chemistry were primarily focused on understanding the fundamental structural characteristics and stability properties of these compounds. The fully oxidized isoindole system presents particular challenges due to its inherent instability as a 10π-electron system, which led researchers to explore more stable derivatives such as isoindolines and isoindolinones. This historical context is crucial for understanding the significance of compounds like this compound, which represent stabilized forms of the isoindole framework.
The discovery of naturally occurring isoindole-containing compounds provided significant impetus for synthetic research in this area. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, marking a turning point in the field. This discovery demonstrated that isoindole structures could exist in nature and possess significant biological activity, spurring increased interest in synthetic analogs and derivatives.
Throughout the latter half of the twentieth century, advances in synthetic methodology enabled more sophisticated approaches to isoindoline synthesis. The development of cyclization reactions, particularly Diels-Alder approaches and intramolecular cyclization strategies, provided reliable methods for constructing the isoindoline framework. These methodological advances were essential for enabling the synthesis of more complex derivatives, including amino-substituted compounds like this compound.
Research Significance in Heterocyclic Chemistry
The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of an important class of heterocyclic compounds. Heterocyclic chemistry represents one of the most dynamic and rapidly evolving areas of organic chemistry, with implications spanning pharmaceutical development, materials science, and natural product synthesis. The isoindoline framework, in particular, has emerged as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets.
Recent advances in heterocyclic compound research have highlighted the antiviral properties of various isoindoline derivatives, demonstrating their potential therapeutic applications. Studies have shown that isoindole-containing compounds can exhibit significant antiviral activity against respiratory syncytial virus, with certain enantiomeric series showing particularly promising results. The compound BTA9881, which contains an isoindole moiety, has been identified as a candidate for preclinical trials, illustrating the practical significance of this chemical class.
The structural versatility of isoindoline compounds enables diverse chemical modifications that can fine-tune their biological and physical properties. The presence of the amine functionality in compounds like this compound provides opportunities for further chemical elaboration through standard amine chemistry reactions. This includes acylation, alkylation, and condensation reactions that can introduce additional functional groups and modify the compound's overall properties.
Research into isoindoline derivatives has also revealed their potential as intermediates in the synthesis of more complex natural products and pharmaceutical compounds. The bicyclic framework provides a rigid structural foundation that can direct the stereochemical outcome of subsequent reactions, making these compounds valuable synthetic intermediates. The amino substitution pattern in this compound offers particular advantages for synthetic applications, as amine groups can serve as handles for further functionalization reactions.
Overview of Isoindoline Applications in Scientific Research
The applications of isoindoline compounds in scientific research span multiple disciplines and research areas, reflecting the versatility and importance of this chemical class. In pharmaceutical development, isoindoline derivatives have demonstrated significant potential as therapeutic agents for various medical conditions. Research has identified isoindoline-containing compounds as promising candidates for treating neurological disorders, with specific applications in neuroscience research investigating receptor interactions and neurotransmitter systems.
Table 1: Research Applications of Isoindoline Compounds
The role of isoindoline compounds in drug formulation represents another significant area of application. These compounds often exhibit favorable pharmacokinetic properties, including improved bioavailability characteristics that make them attractive for pharmaceutical development. The ability to modify the isoindoline framework through various substitution patterns allows for the optimization of drug-like properties, including solubility, stability, and target selectivity.
Biotechnology applications of isoindoline compounds include their use in exploring enzyme interactions and metabolic pathways, contributing to advances in drug design and development. The structural features of these compounds enable them to interact with specific biological targets, making them valuable tools for studying complex biological processes. This has led to their incorporation into research programs focused on understanding cellular mechanisms and developing new therapeutic approaches.
The synthetic chemistry applications of isoindoline compounds extend to their use as building blocks for more complex molecular architectures. The inherent reactivity of the isoindoline framework, particularly when functionalized with amino groups as in this compound, provides multiple opportunities for chemical elaboration. These compounds can undergo various transformation reactions, including oxidation to form corresponding isoindole derivatives, reduction to yield fully saturated systems, and substitution reactions that introduce new functional groups.
Recent developments in the field have also highlighted the potential of isoindoline compounds in materials science applications. The rigid bicyclic structure and potential for electronic delocalization make these compounds interesting candidates for electronic materials and other advanced applications. The ability to introduce various substituents, including the amino groups present in compounds like this compound, provides opportunities for tuning the electronic and physical properties of materials based on the isoindoline framework.
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8(7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLHEGGEWZBFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Isoindoline Core and Amino Substitution
The isoindoline skeleton can be constructed through cyclization reactions involving phthalimide derivatives or related intermediates. Amination at the 4-position is typically achieved via nucleophilic substitution or reductive amination methods.
A representative approach involves:
- Starting with a phthalic anhydride or phthalimide derivative.
- Reacting with an appropriate amine or ammonia source under controlled conditions.
- Using coupling agents or activating groups to facilitate substitution at the 4-position.
N-Methylation of the Amino Group
Methylation of the amino group to form the N-methyl derivative is commonly performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Key parameters include:
- Choice of methylating agent (dimethyl sulfate preferred for efficiency).
- Base selection (potassium carbonate or similar bases).
- Solvent system (methyl isobutyl ketone or other aprotic solvents).
- Temperature control (ambient to reflux depending on reagent reactivity).
This step ensures selective methylation without over-alkylation or side reactions.
Formation of Dihydrochloride Salt
The free base N-methyl-2,3-dihydro-1H-isoindol-4-amine is converted into its dihydrochloride salt to improve physicochemical properties.
Typical procedure:
- Treatment of the free base with hydrochloric acid sources such as dry HCl gas, aqueous HCl, or alcohol-HCl solutions.
- Use of solvents like isopropyl alcohol or ethyl acetate to facilitate salt formation.
- Isolation by filtration and drying under vacuum.
This salt formation step is crucial for pharmaceutical applications due to enhanced stability and solubility.
Detailed Experimental Protocols and Data
While specific literature on this compound is limited, analogous preparation methods from related amine hydrochloride salts and isoindoline derivatives provide a reliable framework.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Amination & Cyclization | Phthalimide derivative, amine source, coupling agent, base, solvent | ~85-90% | >99% | Controlled temperature (0-30°C) to avoid impurities |
| N-Methylation | Dimethyl sulfate, K2CO3, methyl isobutyl ketone, 20°C to reflux | 80-95% | >98% | Methylation temperature critical for selectivity |
| Salt Formation | HCl source (dry gas or alcohol-HCl), solvent (IPA, EtOAc) | Quantitative | >99% | Recrystallization improves purity |
Research Findings and Optimization Insights
- Base and Solvent Selection: Potassium carbonate in aprotic solvents like methyl isobutyl ketone provides efficient methylation with minimal side reactions.
- Temperature Control: Maintaining reaction temperatures between 20°C and reflux optimizes methylation yield and prevents degradation.
- Salt Formation: Use of isopropyl alcohol-HCl solutions yields high-purity dihydrochloride salts with good crystallinity.
- Purification: Recrystallization from suitable solvents enhances product purity and removes residual impurities.
Comparative Analysis of Preparation Routes
| Aspect | Direct Methylation Route | Multi-step Cyclization + Methylation Route |
|---|---|---|
| Complexity | Moderate | Higher |
| Yield | High (80-95%) | Moderate to High (85-90%) |
| Purity | >98% | >99% |
| Scalability | Good | Good |
| Cost-effectiveness | Favorable due to fewer steps | Slightly higher due to additional steps |
| Impurity Control | Requires precise temperature control | Requires careful reaction monitoring |
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield N-methyl-2,3-dihydro-1H-isoindoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-methyl-2,3-dihydro-1H-isoindoline.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Its structural properties allow it to interact with specific receptors in the brain, suggesting possible uses in drug development targeting conditions such as anxiety and depression. Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects, potentially safeguarding neurons from damage associated with neurodegenerative diseases .
2. Anti-Cancer Research
The compound has shown promise in anti-cancer research due to its ability to modulate signaling pathways involved in tumor growth. It may act as an inhibitor of certain enzymes linked to cancer progression, thereby reducing tumor proliferation. Research indicates that this compound could be effective in inhibiting angiogenesis—the process through which tumors develop their own blood supply—making it a candidate for further investigation in cancer therapies .
3. Anti-inflammatory Applications
In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects in various biological models. It may reduce levels of inflammatory markers and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Biochemical Mechanisms
The mechanism of action of this compound involves its interactions with specific biomolecules:
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter activity, impacting mood and cognitive functions.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are crucial for inflammatory responses and cancer cell proliferation .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Data Table: Pharmacological Properties
The following table summarizes the pharmacological properties associated with this compound:
| Activity | Description |
|---|---|
| Anti-cancer | Potential to inhibit tumor growth through modulation of signaling pathways. |
| Anti-inflammatory | Reduces inflammatory markers in various models. |
| Neuroprotective | May protect against neuronal damage in models of neurodegenerative diseases. |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of derivatives of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential for treating neurodegenerative conditions.
Case Study 2: Anti-Cancer Activity
In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and altering cell cycle progression. Further research is needed to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter systems in the brain, where the compound can influence signal transduction and neuronal communication .
Comparison with Similar Compounds
Structural and Functional Differences
- Amine vs. Methylamine Substituents :
The base compound, isoindolin-4-amine dihydrochloride, features a primary amine (-NH₂) at the 4-position, offering high reactivity for further derivatization . In contrast, the N-methyl derivative replaces one hydrogen with a methyl group (-NHCH₃), reducing nucleophilicity but increasing lipophilicity, which may enhance blood-brain barrier permeability . - The cyclopropyl-substituted derivative (CID 24278638) incorporates a strained ring system, which could influence conformational stability and receptor binding .
Physicochemical Properties
- Solubility :
Dihydrochloride salts generally exhibit improved aqueous solubility. For example, isoindolin-4-amine dihydrochloride dissolves readily in water (≥98% purity), while lipophilic substituents like methyl or cyclopropyl groups may reduce solubility in polar solvents . - Stability :
Methylation at the amine position (as in the N-methyl derivative) likely enhances stability against oxidation compared to primary amines .
Research Findings and Limitations
- Biochemical Activity :
Primary amines (e.g., isoindolin-4-amine) show higher reactivity in forming Schiff bases, whereas methylated derivatives may prioritize passive diffusion in drug delivery . - Gaps in Data : Direct pharmacological data for this compound are absent in public databases. Its properties are inferred from structural analogs, necessitating further experimental validation.
Biological Activity
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its isoindole structure, which allows for various interactions with biological targets. The synthesis typically involves the formation of the isoindole ring through cyclization reactions, often utilizing protective group strategies to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymatic pathways. Research indicates that this compound can interact with various receptors and enzymes, suggesting a role in influencing neurochemical processes.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter activity, impacting conditions such as anxiety and depression.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to inflammatory responses and cancer progression.
Pharmacological Properties
Studies have demonstrated that derivatives of N-Methyl-2,3-dihydro-1H-isoindol-4-amine exhibit significant pharmacological properties:
| Activity | Description |
|---|---|
| Anti-cancer | Potential to inhibit tumor growth through modulation of signaling pathways. |
| Anti-inflammatory | Reduces inflammatory markers in various models. |
| Neuroprotective | May protect against neuronal damage in models of neurodegenerative diseases. |
Case Studies
- Anti-cancer Activity : In a study involving cancer cell lines, this compound demonstrated cytotoxic effects against several types of tumors. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .
- Neuroprotection : Research on animal models of neurodegeneration highlighted the compound's ability to reduce oxidative stress markers and improve cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease .
- Anti-inflammatory Effects : In vitro studies revealed that the compound significantly decreased the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Q & A
Basic Questions
Q. How is N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride structurally characterized, and what analytical methods are recommended for its identification?
- Methodological Answer : The compound is identified by its molecular formula (C₈H₁₀N₂·2HCl), molecular weight (207.10 g/mol), and CAS number (92259-85-3). Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying the isoindoline backbone and methylamine substitution.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>99% recommended for research-grade material).
- Mass Spectrometry (MS) : Confirming molecular weight and chloride ion adducts.
- Infrared (IR) Spectroscopy : Detecting characteristic N–H and C–N stretches .
Q. What is the rationale for synthesizing the dihydrochloride salt form of this compound?
- Methodological Answer : The dihydrochloride salt improves aqueous solubility and stability, critical for in vitro assays. The 2:1 stoichiometry (base-to-HCl ratio) enhances crystallinity, simplifying purification. Researchers should validate salt stability under storage conditions (e.g., desiccated at −20°C) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. How should researchers handle safety concerns when no hazard data is explicitly available for this compound?
- Methodological Answer : Assume precautionary measures for amine hydrochlorides:
- Use fume hoods and personal protective equipment (PPE).
- Conduct a structure-activity relationship (SAR) analysis for toxicity prediction.
- Reference analogous compounds (e.g., isoindoline derivatives) for hazard extrapolation. Document all safety protocols in compliance with institutional guidelines .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to reduce byproduct formation?
- Methodological Answer :
- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to minimize hydrolysis.
- Catalyst Selection : Evaluate palladium or nickel catalysts for reductive amination steps.
- Process Analytical Technology (PAT) : Use real-time HPLC monitoring to track intermediate conversion rates.
- Byproduct Identification : Employ LC-MS/MS to characterize impurities and adjust stoichiometry accordingly .
Q. What experimental strategies can resolve contradictory data in the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) buffers at 40°C for 24–72 hours.
- Kinetic Modeling : Use UV-Vis spectroscopy to quantify degradation rates and identify pH-sensitive functional groups.
- Solid-State Stability : Conduct X-ray powder diffraction (XRPD) to assess crystallinity changes after stress testing .
Q. How does the dihydrochloride form influence the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer :
- Solubility-Permeability Balance : Compare dihydrochloride vs. free base forms using parallel artificial membrane permeability assays (PAMPA).
- In Vivo PK Studies : Administer both forms to rodent models and measure plasma concentration via LC-MS. Focus on parameters like Cₘₐₓ, t₁/₂, and bioavailability.
- Salt Dissociation Analysis : Use pH-solubility profiling to predict gastrointestinal dissociation behavior .
Q. What mechanistic insights support the use of this compound in LSD1 inhibitor studies?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against recombinant LSD1 using dimethylated histone H3K4 substrates.
- Cellular Methylation Profiling : Perform Western blotting or immunofluorescence to quantify H3K4/9 methylation levels in treated cell lines.
- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with LSD1’s active site .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported molecular weight values for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
